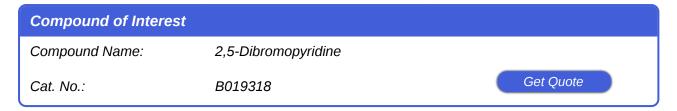


# An In-depth Technical Guide to 2,5-Dibromopyridine: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**2,5-Dibromopyridine** is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its distinct substitution pattern allows for selective functionalization at either the 2- or 5-position, making it a versatile precursor for a wide array of complex molecules. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2,5-Dibromopyridine**. It details established experimental protocols for its synthesis and its application in key cross-coupling reactions. Furthermore, this document explores its relevance in drug discovery, particularly as a scaffold for kinase inhibitors targeting critical signaling pathways in cancer and other diseases.

### **Physical and Chemical Properties**

**2,5-Dibromopyridine** is typically an off-white to light brown crystalline solid at room temperature.[1][2] It is stable under normal storage conditions.[3] It is insoluble in water but shows solubility in organic solvents like methanol and chloroform.[1][4][5]

### **Table 1: Physical Properties of 2,5-Dibromopyridine**



Property	Value	Reference(s)
Molecular Formula	C₅H₃Br₂N	[2][6]
Molecular Weight	236.89 g/mol	[6][7]
CAS Number	624-28-2	[6][7]
Appearance	Off-white to light brown crystalline powder/solid	[1][2][7]
Melting Point	90-97 °C	[1][4][8]
Boiling Point	235 °C	[4][5]
Density	~2.038 g/cm³ (rough estimate)	[5]
Flash Point	96.4 °C	[3][5]
pKa (Predicted)	-1.57 ± 0.10	[2][5]
Water Solubility	Insoluble	[1][2][5]
Dipole Moment	2.33 D	[9]

Table 2: Spectroscopic Data of 2,5-Dibromopyridine

Technique	Data Summary	Reference(s)
¹H NMR (CDCl₃)	δ (ppm) = 8.45 (d, J=2.4 Hz, 1H, H-6), 7.67 (dd, J=8.4, 2.5 Hz, 1H, H-4), 7.39 (d, J=8.4 Hz, 1H, H-3)	[2]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm) = 151.3, 141.2, 140.4, 129.5, 120.1	[2]
IR (KBr, cm <sup>-1</sup> )	Key peaks: 3022 (C-H stretch), 1549, 1437 (C=C/C=N ring stretch), 1090, 997	[2]
Mass Spec. (EI)	m/z (%) = 239, 237, 235 ([M]+), 158, 156, 76, 50	[2]



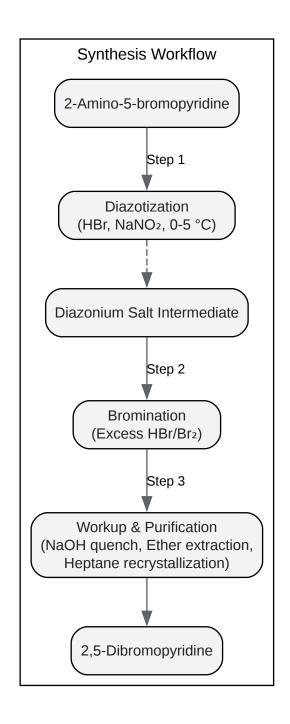
#### **Synthesis and Reactivity**

**2,5-Dibromopyridine** is a key synthetic intermediate, valued for its ability to undergo selective metal-halogen exchange and participate in various cross-coupling reactions. The bromine atom at the 2-position is generally more susceptible to lithiation under non-coordinating solvent conditions, while the 5-position is favored in coordinating solvents.[6] This differential reactivity is fundamental to its utility.

#### **Synthesis of 2,5-Dibromopyridine**

A common and reliable method for the synthesis of **2,5-Dibromopyridine** is the Sandmeyer-type reaction starting from 2-amino-5-bromopyridine.





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Caption: Workflow for the synthesis of **2,5-Dibromopyridine**.

Experimental Protocol: Synthesis from 2-Amino-5-bromopyridine[1][6]

Reaction Setup: In a suitable reaction vessel equipped with cooling, add 2-amino-5-bromopyridine (1.0 eq). Cool the vessel to below 10 °C.



- Addition of Reagents: Slowly add 47% aqueous hydrogen bromide (HBr) followed by liquid bromine (Br<sub>2</sub>). Maintain the internal temperature below 10 °C throughout the addition.
- Diazotization: Prepare a solution of sodium nitrite (NaNO<sub>2</sub>) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.
- Stirring: Stir the reaction mixture for 30 minutes at 0-5 °C after the addition is complete.
- Quenching: Carefully treat the mixture with a solution of sodium hydroxide (NaOH) in water, controlling the addition rate to keep the temperature below 25 °C. The pH should be adjusted to 8.0-9.0.
- Extraction: Extract the aqueous mixture with diethyl ether (3x).
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>). Filter and evaporate the solvent under reduced pressure.
- Purification: Suspend the crude residue in heptane and collect the solid product by filtration to yield 2,5-Dibromopyridine.

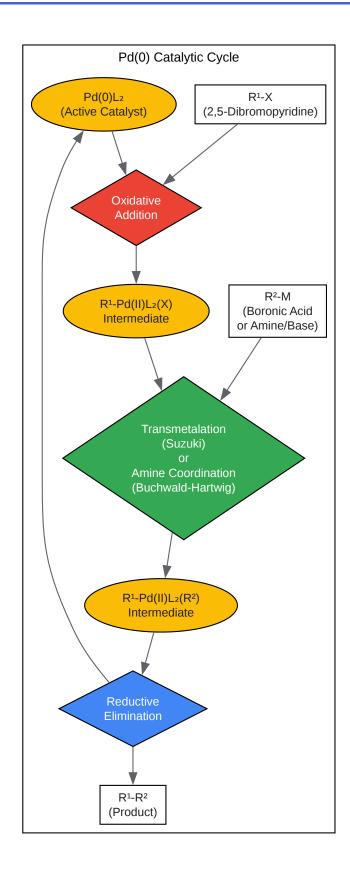
## **Key Reactions and Methodologies**

The two bromine atoms on the pyridine ring serve as versatile handles for constructing carbon-carbon and carbon-nitrogen bonds, which are critical linkages in many pharmaceutical compounds.

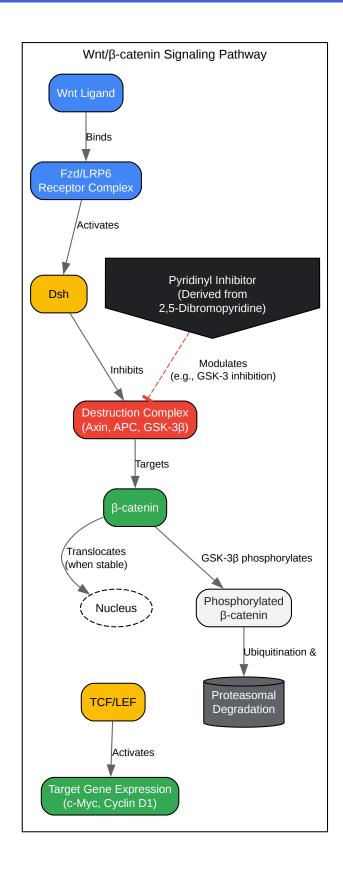
#### **Palladium-Catalyzed Cross-Coupling Reactions**

**2,5-Dibromopyridine** is an excellent substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[10][11] These reactions are cornerstones of modern medicinal chemistry for building molecular complexity.[11]









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#### References

- 1. US6420565B2 Process for making 2, 5-substituted pyridine Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Amination Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3) PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
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